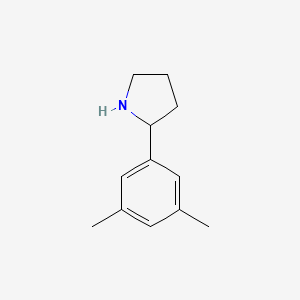

2-(3,5-Dimethylphenyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethylphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9-6-10(2)8-11(7-9)12-4-3-5-13-12/h6-8,12-13H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGUHZCFMGGKFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2CCCN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402279 | |

| Record name | 2-(3,5-dimethylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383127-44-4 | |

| Record name | 2-(3,5-dimethylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3,5-Dimethylphenyl)pyrrolidine

Abstract: This guide provides a comprehensive overview of the synthetic strategies for producing 2-(3,5-Dimethylphenyl)pyrrolidine, a key heterocyclic building block in modern medicinal chemistry. With a focus on scientific integrity and practical application, this document details multiple synthetic pathways, including reductive amination, Grignard-based approaches, and asymmetric methods. Each section offers in-depth explanations of the underlying chemical principles, step-by-step experimental protocols, and comparative data to inform methodology selection for research and development applications. This whitepaper is intended for researchers, chemists, and drug development professionals seeking a robust understanding of the synthesis of this important pharmaceutical intermediate.

Introduction and Strategic Importance

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[1][2][3] Among its substituted derivatives, this compound has emerged as a critical intermediate, most notably in the synthesis of Aticaprant, a kappa-opioid receptor antagonist.[4] The precise stereochemistry at the C2 position of the pyrrolidine ring is often crucial for biological activity, making enantioselective synthesis a primary focus of process development.

This guide explores the principal methodologies for synthesizing this compound, evaluating each for its efficiency, scalability, and stereochemical control. The discussion will encompass:

-

Asymmetric Synthesis via Resolution: A classical yet effective approach involving the separation of a racemic mixture, coupled with racemization of the undesired enantiomer.

-

Reductive Amination Strategies: A versatile method for forming the pyrrolidine ring from acyclic precursors.

-

Organometallic Addition Reactions: Utilizing Grignard reagents for direct C-C bond formation to construct the 2-arylpyrrolidine skeleton.

-

Catalytic Asymmetric Methodologies: Modern approaches employing chiral catalysts to achieve high enantioselectivity directly.

By examining the causality behind experimental choices and grounding protocols in authoritative literature, this document serves as a practical resource for the laboratory-scale synthesis and process optimization of this compound.

Synthetic Pathway I: Resolution of Racemic Amine Coupled with Racemization

One of the most industrially viable routes to obtaining a single enantiomer is the resolution of a racemate. This strategy is particularly effective when the racemic synthesis is high-yielding and an efficient method exists for racemizing the unwanted enantiomer for recycling. For the synthesis of (S)-2-(3,5-dimethylphenyl)pyrrolidine, this approach has been successfully demonstrated.[4]

The overall process involves three key stages: synthesis of the racemate, resolution using a chiral acid, and racemization of the undesired (R)-enantiomer.

Logical Workflow: Resolution and Racemization

Caption: Workflow for enantiomer enrichment via resolution and recycling.

Synthesis of Racemic this compound

The racemic compound can be prepared through various standard methods, such as the reductive amination of a suitable keto-precursor, like 4-amino-1-(3,5-dimethylphenyl)butan-1-one.

Resolution Protocol

The resolution leverages the formation of diastereomeric salts with a chiral resolving agent. D-tartaric acid is a cost-effective and highly effective agent for this purpose.[4] The key principle is the differential solubility of the two diastereomeric salts formed; the salt of the desired (S)-enantiomer with D-tartaric acid selectively precipitates from the solution.

Step-by-Step Protocol:

-

Salt Formation: Dissolve racemic this compound in a suitable solvent mixture (e.g., methanol/water).

-

Addition of Resolving Agent: Add a solution of D-tartaric acid (typically 0.5 to 1.0 equivalents) to the mixture.

-

Crystallization: Stir the solution, allowing the diastereomeric salt of the (S)-amine to crystallize. The process can be optimized by controlling temperature and seeding.

-

Isolation: Collect the precipitated solid by filtration and wash with a cold solvent to remove the mother liquor containing the soluble (R)-amine salt.

-

Liberation of Free Base: Treat the isolated salt with a base (e.g., NaOH or K₂CO₃) to neutralize the tartaric acid and liberate the free (S)-amine.

-

Extraction: Extract the enantiomerically enriched amine into an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

Racemization of the (R)-Enantiomer

A critical aspect of an efficient resolution process is the ability to recycle the undesired enantiomer. The (R)-amine recovered from the mother liquor can be racemized by heating with a strong base, which facilitates the reversible opening and closing of the pyrrolidine ring or deprotonation-reprotonation at the chiral center.

Step-by-Step Protocol:

-

Isolation: Isolate the (R)-enriched amine from the mother liquor by basification and extraction.

-

Racemization Reaction: Dissolve the (R)-amine in a high-boiling polar aprotic solvent like DMSO.

-

Base Treatment: Add a strong base, such as potassium hydroxide (KOH), and heat the mixture.[4]

-

Work-up: After the reaction is complete (monitored by chiral HPLC or polarimetry), cool the mixture, dilute with water, and extract the now-racemic amine.

-

Recycling: The recovered racemic amine can be combined with fresh racemate for another round of resolution.

| Parameter | Result | Reference |

| Resolving Agent | D-Tartaric Acid | [4] |

| Final Yield (S)-1 | 63.6% (after three recycle processes) | [4] |

| Enantiomeric Excess | 98.7% ee | [4] |

| Racemization Cond. | KOH in DMSO | [4] |

Synthetic Pathway II: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the target amine.[5] This approach offers a direct route to the pyrrolidine ring from acyclic precursors.

General Reductive Amination Pathway

Caption: General scheme for pyrrolidine synthesis via reductive amination.

This strategy can be executed using chemical reductants or through biocatalysis, which provides an excellent avenue for asymmetric synthesis.

Chemical Reductive Amination

The synthesis starts from an appropriate ω-haloketone or diketone. For this compound, a logical starting material would be 1-(3,5-dimethylphenyl)-4-halobutan-1-one.

Step-by-Step Protocol (Hypothetical):

-

Imination: React 1-(3,5-dimethylphenyl)-4-chlorobutan-1-one with an ammonia source (e.g., ammonium acetate or ammonia in methanol) in a suitable solvent like methanol or ethanol. This reaction forms the cyclic imine intermediate, 5-(3,5-dimethylphenyl)-3,4-dihydro-2H-pyrrole. The equilibrium is driven by the removal of water.

-

Reduction: In the same pot, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a classic choice as it selectively reduces the imine in the presence of the ketone.[5] Alternatively, catalytic hydrogenation (H₂ over Pd/C or PtO₂) can be employed.

-

Work-up: Quench the reaction carefully, typically with an acidic solution to destroy excess hydride.

-

Purification: Basify the mixture and extract the product with an organic solvent. The crude product can be purified by distillation or column chromatography.

Biocatalytic Asymmetric Reductive Amination

Modern synthetic chemistry increasingly leverages enzymes for their high selectivity and mild reaction conditions. Transaminases (TAs) can catalyze the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high enantiomeric excess.[6]

The process is a transaminase-triggered cyclization. The enzyme converts the ketone into a chiral amine, which then undergoes spontaneous intramolecular cyclization to form the pyrrolidine ring, displacing the chloride. By selecting either an (R)-selective or (S)-selective transaminase, either enantiomer of the product can be accessed.[6]

| Method | Key Reagents | Stereocontrol | Advantages |

| Chemical Reductive Amination | ω-haloketone, NH₃ source, NaBH₃CN or H₂/Pd | Racemic | High yield, one-pot procedure |

| Biocatalytic Amination | ω-chloroketone, Transaminase (TA), Amine Donor | Enantioselective | High ee (>99%), mild conditions, green |

Synthetic Pathway III: Grignard Reaction with Imines

The Grignard reaction provides a powerful tool for forming carbon-carbon bonds. For the synthesis of 2-arylpyrrolidines, this involves the addition of an arylmagnesium halide to a cyclic imine or a related electrophile.[7][8][9] An asymmetric variant using a chiral auxiliary on the imine nitrogen allows for diastereoselective addition, leading to an enantioenriched product.[8][10]

Asymmetric Grignard Addition Pathway

Caption: Asymmetric synthesis using a Grignard reagent and a chiral auxiliary.

Step-by-Step Protocol:

-

Preparation of Grignard Reagent: Prepare 3,5-dimethylphenylmagnesium bromide from 1-bromo-3,5-dimethylbenzene and magnesium turnings in an anhydrous ether solvent like THF or diethyl ether.

-

Preparation of Chiral Imine: Synthesize the chiral N-tert-butanesulfinyl imine from 4-chlorobutanal. The sulfinyl group acts as a potent chiral director.

-

Grignard Addition: Cool the solution of the chiral imine to a low temperature (e.g., -78 °C) under an inert atmosphere (N₂ or Ar). Slowly add the prepared Grignard reagent. The addition occurs with high diastereoselectivity, controlled by the chiral auxiliary.[8][9]

-

Cyclization and Deprotection: Upon warming and work-up with an acid (e.g., HCl in methanol), the sulfinyl group is cleaved, and the intermediate amine cyclizes to form the pyrrolidine ring.

-

Purification: The final product is isolated after a basic workup and extraction, followed by purification via chromatography or distillation. This method is highly effective for preparing both enantiomers of various 2-aryl pyrrolidines in high yields and diastereoselectivities.[9]

Purification and Characterization

Regardless of the synthetic route, the final product must be purified and its identity and purity confirmed.

-

Purification:

-

Distillation: For racemic or non-volatile products, vacuum distillation is an effective method for purification on a larger scale.[11][12]

-

Column Chromatography: Silica gel chromatography is suitable for small-scale purification and for separating the product from non-volatile impurities.

-

Acid-Base Extraction: The basic nature of the pyrrolidine nitrogen allows for purification by extracting into an acidic aqueous layer, washing the aqueous layer with an organic solvent to remove neutral impurities, and then basifying to liberate the free amine for re-extraction into an organic solvent.

-

-

Characterization:

-

NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure. The aromatic region will show characteristic signals for the 3,5-dimethylphenyl group, and the aliphatic region will correspond to the pyrrolidine ring protons.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the enantiomeric excess (ee) of asymmetrically synthesized products.

-

Conclusion

The synthesis of this compound can be accomplished through several robust and versatile methods. The choice of synthetic route depends heavily on the specific requirements of the project, including scale, cost, and the need for enantiopurity.

-

For large-scale production of a single enantiomer, the resolution of a racemate combined with an efficient racemization cycle offers a proven, cost-effective, and scalable pathway.[4]

-

Biocatalytic reductive amination represents a state-of-the-art green chemistry approach, providing direct access to highly enantioenriched products under mild conditions.[6]

-

Asymmetric Grignard additions offer excellent stereocontrol and are highly valuable for laboratory-scale synthesis and the rapid generation of analogs for drug discovery campaigns.[8][9][10]

By understanding the principles and practical considerations outlined in this guide, researchers and drug development professionals can make informed decisions to efficiently synthesize this compound for their specific applications.

References

-

Kálai, T., et al. (2007). Synthesis of 2-Substituted Pyrrolidine Nitroxide Radicals. Arkivoc, 2007(15), 184-196. [Link]

-

Gazzi, C., et al. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine. Chemical Communications, 46(2), 222-224. [Link]

-

Royal Society of Chemistry. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications. [Link]

-

Mathew, S., et al. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 2(10), 2315-2323. [Link]

-

Davis, F. A., et al. (2003). A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide. Organic & Biomolecular Chemistry, 1(6), 1041-1045. [Link]

-

Zhang, L., et al. (2023). Efficient preparation of (S)‐2‐(3,5‐dimethylphenyl)pyrrolidine via a recycle process of resolution. Journal of Heterocyclic Chemistry, 60(2), 345-350. [Link]

-

Wolfe, J. P., & Ney, J. E. (2009). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. Organic Letters, 7(12), 2473–2476. [Link]

-

Engl, O. D., et al. (2019). Catalytic Asymmetric Synthesis of α-Arylpyrrolidines and Benzo-fused Nitrogen Heterocycles. DSpace@MIT. [Link]

-

Wang, Z., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2565. [Link]

-

Vitale, R., et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Molecules, 27(11), 3467. [Link]

-

Engl, O. D., et al. (2019). Catalytic Asymmetric Synthesis of α-Arylpyrrolidines and Benzo-fused Nitrogen Heterocycles. Angewandte Chemie International Edition, 58(31), 10765-10769. [Link]

-

PubMed. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules. [Link]

-

D'hooghe, M., & De Kimpe, N. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 26(11), 3326. [Link]

-

Wikipedia. (n.d.). Reductive amination. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. [Link]

-

ResearchGate. (2021). Synthesis of pyrrolidones via reductive amination of LA. [Link]

-

Ivanova, Y., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(15), 5772. [Link]

-

Bakulina, O., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8527. [Link]

- Google Patents. (1960). US2952688A - Synthesis of pyrrolidine.

- Google Patents. (1984).

-

Wikipedia. (n.d.). Pyrrocaine. [Link]

- Google Patents. (2002).

Sources

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. enamine.net [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. US2952688A - Synthesis of pyrrolidine - Google Patents [patents.google.com]

- 12. US6353118B1 - Dewatering and purification of crude pyrrolidine - Google Patents [patents.google.com]

An In-depth Technical Guide to (S)-2-(3,5-dimethylphenyl)pyrrolidine: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of (S)-2-(3,5-dimethylphenyl)pyrrolidine, a chiral cyclic amine of significant interest in pharmaceutical development. We will delve into its physicochemical properties, detailed synthetic methodologies, and its crucial role as a building block in the synthesis of complex molecules, alongside its potential applications in asymmetric catalysis.

Physicochemical and Structural Characteristics

(S)-2-(3,5-dimethylphenyl)pyrrolidine is a chiral secondary amine featuring a pyrrolidine ring substituted at the 2-position with a 3,5-dimethylphenyl group. The stereochemistry at the C2 position is crucial for its application in stereoselective synthesis.

Structural and Chemical Data

| Property | Value | Source |

| IUPAC Name | (2S)-2-(3,5-dimethylphenyl)pyrrolidine | [1] |

| Molecular Formula | C₁₂H₁₇N | [1][2] |

| Molecular Weight | 175.27 g/mol | [1][2] |

| CAS Number | 1213334-10-1 | [1] |

| Appearance | White to off-white powder | [3] |

| Solubility | Soluble in organic solvents such as dichloromethane and chloroform. | [3] |

| Storage | Store at 4°C, protected from light. | [2] |

Note: Some properties are computed or provided by chemical suppliers and should be confirmed by experimental data.

Stereochemistry

The (S)-configuration at the stereocenter C2 of the pyrrolidine ring is a defining feature of this molecule. This specific spatial arrangement of the 3,5-dimethylphenyl group is fundamental to its utility in the synthesis of enantiomerically pure pharmaceuticals.

Synthesis of (S)-2-(3,5-dimethylphenyl)pyrrolidine

The most efficient and industrially viable method for preparing enantiomerically pure (S)-2-(3,5-dimethylphenyl)pyrrolidine involves the synthesis of the racemic mixture followed by chiral resolution. A key advancement in this area is the recycling of the undesired (R)-enantiomer through racemization, significantly improving the overall yield.[4]

Synthesis of Racemic 2-(3,5-dimethylphenyl)pyrrolidine

Conceptual Experimental Protocol (Hypothetical):

-

Step 1: Preparation of a suitable precursor. A plausible precursor would be an N-protected β-aminoethyltrifluoroborate, which can be synthesized from the corresponding β-aminoethanol.

-

Step 2: Copper-catalyzed coupling. The N-protected β-aminoethyltrifluoroborate would then be coupled with 3,5-dimethylstyrene in the presence of a copper catalyst. This reaction typically proceeds via a radical-mediated pathway.[5]

-

Step 3: Deprotection. The resulting N-protected this compound would then be deprotected under appropriate conditions to yield the racemic product.

Chiral Resolution using D-Tartaric Acid

The resolution of racemic this compound is effectively achieved using D-tartaric acid as the resolving agent.[4] This process relies on the formation of diastereomeric salts with different solubilities, allowing for their separation.

Experimental Protocol for Chiral Resolution:

-

Step 1: Salt Formation. The racemic this compound is dissolved in a suitable solvent, and a solution of D-tartaric acid is added. The diastereomeric salts will precipitate out of the solution.

-

Step 2: Fractional Crystallization. The diastereomeric salts are separated by fractional crystallization. The less soluble salt, corresponding to the (S)-enantiomer, is isolated by filtration.

-

Step 3: Liberation of the Free Base. The isolated diastereomeric salt is treated with a base to liberate the enantiomerically enriched (S)-2-(3,5-dimethylphenyl)pyrrolidine.

Racemization of the Undesired (R)-enantiomer

To enhance the overall efficiency of the synthesis, the undesired (R)-enantiomer, which remains in the mother liquor after the resolution, can be racemized and recycled. This is typically achieved by treating the (R)-enantiomer with a strong base.[4]

Experimental Protocol for Racemization:

-

The mother liquor containing the (R)-2-(3,5-dimethylphenyl)pyrrolidine salt is treated with a base to liberate the free amine.

-

The isolated (R)-enantiomer is then treated with a strong base, such as potassium hydroxide in dimethyl sulfoxide (DMSO), to induce racemization.[4]

-

The resulting racemic mixture can then be subjected to another round of chiral resolution.

Caption: Synthesis and Resolution Workflow.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 3,5-dimethylphenyl group, the protons of the pyrrolidine ring, and the methyl groups.

-

Aromatic Protons: Signals in the aromatic region (δ 6.5-7.5 ppm).

-

Pyrrolidine Protons: A complex pattern of multiplets in the upfield region (δ 1.5-4.0 ppm). The proton at the C2 position, being adjacent to the aromatic ring and the nitrogen atom, would likely appear as a multiplet in the downfield portion of this region.

-

Methyl Protons: A sharp singlet around δ 2.3 ppm, corresponding to the six protons of the two methyl groups on the aromatic ring.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum would show signals corresponding to the carbons of the aromatic ring, the pyrrolidine ring, and the methyl groups.

-

Aromatic Carbons: Several signals in the downfield region (δ 120-150 ppm).

-

Pyrrolidine Carbons: Signals in the upfield region (δ 20-70 ppm).

-

Methyl Carbons: A signal around δ 21 ppm.

Mass Spectrometry (Predicted)

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 175.27). Common fragmentation patterns for pyrrolidine derivatives would also be anticipated.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would likely exhibit characteristic absorption bands for:

-

N-H stretch: A weak to medium band in the region of 3300-3500 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

-

C=C stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹.

Applications of (S)-2-(3,5-dimethylphenyl)pyrrolidine

The primary and most well-documented application of (S)-2-(3,5-dimethylphenyl)pyrrolidine is as a crucial chiral intermediate in the synthesis of pharmaceuticals. Its potential as an organocatalyst is also an area of significant interest.

Key Intermediate in the Synthesis of Aticaprant

(S)-2-(3,5-dimethylphenyl)pyrrolidine is a key building block in the synthesis of Aticaprant , a selective kappa opioid receptor antagonist that has been investigated for the treatment of major depressive disorder.[4] The synthesis of Aticaprant involves the coupling of (S)-2-(3,5-dimethylphenyl)pyrrolidine with a substituted fluorobenzamide derivative. The stereochemistry of the pyrrolidine intermediate is essential for the pharmacological activity of the final drug molecule.

Caption: Role in Aticaprant Synthesis.

Potential Applications in Asymmetric Organocatalysis (Hypothetical)

The pyrrolidine scaffold is a well-established motif in a wide range of organocatalysts.[7][8] Chiral 2-substituted pyrrolidines, particularly those derived from proline, are known to be effective catalysts for various asymmetric transformations. While specific applications of (S)-2-(3,5-dimethylphenyl)pyrrolidine as an organocatalyst have not been extensively reported, its structural features suggest its potential utility in this field.

Hypothetical Application in a Michael Addition:

Based on the known reactivity of similar pyrrolidine-based catalysts, (S)-2-(3,5-dimethylphenyl)pyrrolidine could potentially catalyze the asymmetric Michael addition of an aldehyde to a nitroalkene.

Conceptual Experimental Protocol (Hypothetical):

-

To a solution of the nitroalkene and the aldehyde in a suitable organic solvent (e.g., toluene or chloroform) at a controlled temperature (e.g., 0 °C or room temperature), is added a catalytic amount (e.g., 10-20 mol%) of (S)-2-(3,5-dimethylphenyl)pyrrolidine.

-

The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC).

-

The reaction mixture is then worked up and the product is purified by column chromatography. The enantiomeric excess of the product can be determined by chiral high-performance liquid chromatography (HPLC).

Safety and Handling

(S)-2-(3,5-dimethylphenyl)pyrrolidine should be handled with appropriate safety precautions in a laboratory setting. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area.

-

Storage: Keep in a tightly closed container in a dry and well-ventilated place.

Conclusion

(S)-2-(3,5-dimethylphenyl)pyrrolidine is a valuable chiral building block with a demonstrated critical role in the synthesis of the pharmaceutical agent Aticaprant. Its synthesis via resolution of the racemate, coupled with racemization of the undesired enantiomer, represents an efficient route to the enantiomerically pure compound. While its application as an organocatalyst is yet to be fully explored, its structural similarity to known effective catalysts suggests significant potential in this area. Further research into the catalytic applications and a full characterization of its spectroscopic properties would be valuable contributions to the field.

References

-

Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates. PMC, NIH. Available at: [Link]

-

SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. Available at: [https://chemistry.princeton.edu/macmillan/wp-content/uploads/sites/9 Macmillan Group/files/publications/nature19056-s.pdf]([Link] Macmillan Group/files/publications/nature19056-s.pdf)

-

Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. PMC, NIH. Available at: [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]

-

synthesis and structural determination of pyrrolidine-2,3- dione derivatives from 4-acetyl. Available at: [Link]

-

Efficient preparation of (S)‐2‐(3,5‐dimethylphenyl)pyrrolidine via a recycle process of resolution. ResearchGate. Available at: [Link]

-

Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted ... RSC Publishing. Available at: [Link]

-

(S)-2-(3,5-dimethylphenyl)pyrrolidine. PubChem. Available at: [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC, NIH. Available at: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

-

Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry. Available at: [Link]

-

Pyrrolidine. NIST WebBook. Available at: [Link]

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Available at: [Link]

-

(S)-2-(3,5-Dimethylphenyl)Pyrrolidine. Bouling Chemical Co., Limited. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

-

Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journals. Available at: [Link]

-

Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques. NIH. Available at: [Link]

-

The synthesis and application of pyrrolidine-based supported catalysts. ResearchGate. Available at: [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC, NIH. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Available at: [https://iris.unipa.it/retrieve/handle/10447/515327/1039845/Raimondi et al. - 2021 - Pyrrolidine in Drug Discovery A Versatile Scaffo.pdf]([Link] et al. - 2021 - Pyrrolidine in Drug Discovery A Versatile Scaffo.pdf)

-

(S)-2-(3,5-Dimethylphenyl)pyrrolidine hydrochloride. AbacipharmTech. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

- Production of pyrrolidine. Google Patents.

-

GC-MS and IR Studies on the Six Possible Ring Regioisomeric Dimethylphenylpiperazines. ResearchGate. Available at: [Link]

-

2,2-Dimethylpyrrolidine. PubChem. Available at: [Link]

-

Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. ResearchGate. Available at: [Link]

-

Synthesis of 3,3-dimethyl-2-phenyl-3H-pyrrole from Isopropyl Phenyl Ketoxime and Acetylene: A Side Formation of 4,4-dimethyl-5-phenyl-1-vinyl-2-pyrrolidinone as Clue to the Reaction Mechanism. ResearchGate. Available at: [Link]

Sources

- 1. (S)-2-(3,5-dimethylphenyl)pyrrolidine | C12H17N | CID 7022814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. (S)-2-(3,5-Dimethylphenyl)Pyrrolidine: Properties, Synthesis, Applications & Safety | China Manufacturer & Supplier [chemheterocycles.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine synthesis [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2-(3,5-Dimethylphenyl)pyrrolidine: Physicochemical Properties, Synthesis, and Applications

Abstract: This technical guide provides an in-depth analysis of 2-(3,5-Dimethylphenyl)pyrrolidine, a chiral heterocyclic compound of significant interest in modern drug development. As a key building block for pharmacologically active agents, a thorough understanding of its properties is crucial for researchers and scientists in the pharmaceutical industry. This document details its core physicochemical characteristics, outlines synthetic and analytical methodologies with an emphasis on stereochemical integrity, and explores its role as a privileged scaffold in medicinal chemistry. The insights presented herein are synthesized from authoritative sources to ensure technical accuracy and practical relevance for professionals in drug discovery and process development.

Core Physicochemical and Structural Characteristics

This compound is a substituted saturated heterocycle. Its structure comprises a five-membered pyrrolidine ring, which imparts basicity and conformational flexibility, and a 3,5-dimethylphenyl group, which adds hydrophobicity and potential for π-π stacking interactions.[1] The most critical structural feature is the chiral center at the C2 position of the pyrrolidine ring, meaning the compound exists as (R) and (S) enantiomers.[1][2] This stereochemistry is pivotal, as biological systems are inherently chiral, and each enantiomer can exhibit vastly different pharmacological and toxicological profiles.

The pyrrolidine ring is a common motif in a multitude of natural products and FDA-approved drugs, valued for its ability to explore three-dimensional space and improve physicochemical properties like solubility.[3][4][5]

Table 1: Key Physicochemical Properties and Identifiers

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₇N | [6][7][8][9] |

| Molecular Weight | 175.27 g/mol | [6][7][8][9] |

| Appearance | White to off-white solid/powder | [2] |

| CAS Number (Racemate) | 383127-44-4 | [7][10] |

| CAS Number ((S)-enantiomer) | 1213334-10-1 | [6][8][11] |

| CAS Number ((R)-enantiomer) | 1213509-59-1 | [1][12] |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, chloroform). | [2] |

| pKa (Conjugate Acid) | Estimated ~11.3 (based on parent pyrrolidine pKa of 11.27) | [13] |

| Storage Conditions | Store in a cool, dry, light-protected environment away from oxidizing agents. | [2][6] |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure this compound is paramount for its application in pharmaceuticals. The (S)-enantiomer, in particular, serves as a key intermediate in the synthesis of aticaprant, a kappa opioid receptor antagonist.[14] The primary industrial strategy for obtaining a single enantiomer does not rely on asymmetric synthesis but rather on a highly efficient resolution and recycling process.

Causality in Synthetic Strategy

Direct asymmetric synthesis can be complex and costly to scale. A resolution-based approach is often more practical when a robust method for racemizing the undesired enantiomer is available. This creates a closed-loop process that maximizes the conversion of the racemic starting material into the desired product, enhancing overall yield and economic feasibility.

Workflow for Enantiomeric Enrichment

Caption: Workflow for obtaining the (S)-enantiomer via resolution and racemization.

Protocol: Classical Resolution of Racemic this compound

This protocol is a representative methodology based on the principles described in the literature for resolving amines with chiral acids.[14]

-

Dissolution: Dissolve one equivalent of racemic this compound in a suitable solvent, such as methanol or ethanol, with gentle heating.

-

Salt Formation: Add a solution of 0.5 equivalents of D-(-)-tartaric acid in the same solvent to the amine solution. The use of a half-equivalent of the resolving agent is critical for selectively precipitating one diastereomeric salt.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble (S)-amine-(D)-tartrate salt. The progress can be monitored by observing the formation of a crystalline precipitate.

-

Isolation: Isolate the precipitated diastereomeric salt by vacuum filtration and wash the crystals with a small amount of cold solvent to remove impurities from the mother liquor.

-

Liberation of Free Base: Suspend the isolated salt in a biphasic system of water and an organic solvent (e.g., dichloromethane). Add an aqueous base (e.g., 2M NaOH) and stir until the solid dissolves completely. The tartaric acid will move into the aqueous phase as its sodium salt, leaving the free (S)-amine in the organic layer.

-

Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-2-(3,5-Dimethylphenyl)pyrrolidine.

-

Validation: Determine the enantiomeric excess (ee) of the product using chiral HPLC. The mother liquor, containing the enriched (R)-enantiomer, can be processed through a racemization step (e.g., heating with a strong base like KOH in DMSO) and recycled back into the resolution process.[14]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Workflow for Comprehensive Analysis

Caption: Integrated workflow for the analytical characterization of the compound.

Expected Spectroscopic Signatures

While specific experimental spectra are proprietary, the expected data can be reliably predicted from the molecule's structure. These predictions are foundational for confirming the identity of a synthesized sample.

-

¹H NMR Spectroscopy:

-

Aromatic Protons: Two signals in the aromatic region (~6.8-7.2 ppm). One singlet for the two protons ortho to the pyrrolidine ring and one singlet for the proton para to it.

-

Pyrrolidine CH: A multiplet for the proton at the C2 chiral center, coupled to the adjacent CH₂ group (~4.0-4.5 ppm).

-

Pyrrolidine NH: A broad singlet, typically exchangeable with D₂O, for the amine proton (~1.5-3.0 ppm).

-

Pyrrolidine CH₂ Groups: A series of complex multiplets for the three methylene groups of the pyrrolidine ring (~1.6-2.2 ppm and ~2.8-3.2 ppm).

-

Methyl Protons: A sharp singlet integrating to 6 protons for the two equivalent methyl groups on the phenyl ring (~2.3 ppm).

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A moderate, sharp absorption band around 3300-3400 cm⁻¹ characteristic of a secondary amine.

-

C-H (Aromatic) Stretch: Absorption bands just above 3000 cm⁻¹.

-

C-H (Aliphatic) Stretch: Strong absorption bands just below 3000 cm⁻¹ (2850-2960 cm⁻¹).

-

C=C (Aromatic) Stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A prominent peak at m/z = 175, corresponding to the molecular weight of the compound.

-

Key Fragmentation: A likely fragmentation pattern would involve the cleavage of the bond between the pyrrolidine and phenyl rings, leading to a fragment ion for the dimethylphenyl group or the pyrrolidinyl moiety.

-

Significance and Applications in Drug Development

The pyrrolidine scaffold is a cornerstone of medicinal chemistry, prized for its favorable pharmacological properties.[3][15] this compound exemplifies this, serving not merely as a structural component but as a critical, stereochemically defined precursor for targeted therapeutics.

Its primary documented application is as a key intermediate in the synthesis of aticaprant , an investigational drug that acts as a selective kappa opioid receptor (KOR) antagonist.[14] KOR antagonists are being explored for the treatment of major depressive disorder, anhedonia, and substance use disorders. The precise three-dimensional orientation of the dimethylphenyl group, dictated by the (S)-configuration at the chiral center, is essential for effective binding to the receptor's active site.

The stereochemical importance is a well-established principle in drug design. For instance, the orientation of substituents on a pyrrolidine ring can dramatically influence binding affinity and selectivity for enzyme targets, such as COX-2, where specific hydrophobic pockets must be occupied for potent inhibition.[1] The defined stereochemistry of this compound ensures that subsequent synthetic steps produce the desired, biologically active enantiomer of the final drug product, minimizing off-target effects and improving the therapeutic index.

References

-

Pharmaffiliates. 383127-44-4 | Chemical Name : this compound. [Link]

-

Bouling Chemical Co., Limited. (S)-2-(3,5-Dimethylphenyl)Pyrrolidine. [Link]

-

PubChem. (S)-2-(3,5-dimethylphenyl)pyrrolidine. [Link]

-

ResearchGate. Efficient preparation of (S)‐2‐(3,5‐dimethylphenyl)pyrrolidine via a recycle process of resolution. [Link]

-

Wikipedia. Pyrrolidine. [Link]

-

Cheméo. Chemical Properties of Pyrrolidine (CAS 123-75-1). [Link]

-

Beilstein Journal of Organic Chemistry. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]

-

Frontiers in Chemistry. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

-

MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

-

precisionFDA. PYRROLIDINE. [Link]

-

SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

-

IRIS UniPA. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

National Center for Biotechnology Information. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

ResearchGate. FDA-approved pyrrolidine-containing drugs in 2022. [Link]

Sources

- 1. (2R)-2-(3,5-dimethylphenyl)pyrrolidine (1213509-59-1) for sale [vulcanchem.com]

- 2. (S)-2-(3,5-Dimethylphenyl)Pyrrolidine: Properties, Synthesis, Applications & Safety | China Manufacturer & Supplier [chemheterocycles.com]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemscene.com [chemscene.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. (S)-2-(3,5-dimethylphenyl)pyrrolidine | C12H17N | CID 7022814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-(3,5-Dimethylphenyl)pyrrolidine | CymitQuimica [cymitquimica.com]

- 10. 383127-44-4|this compound|BLD Pharm [bldpharm.com]

- 11. 1213334-10-1|(S)-2-(3,5-Dimethylphenyl)pyrrolidine|BLD Pharm [bldpharm.com]

- 12. (2R)-2-(3,5-dimethylphenyl)pyrrolidine | 1213509-59-1 [chemicalbook.com]

- 13. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. iris.unipa.it [iris.unipa.it]

2-(3,5-Dimethylphenyl)pyrrolidine CAS number and molecular formula.

An In-depth Technical Guide to 2-(3,5-Dimethylphenyl)pyrrolidine: A Core Scaffold in Modern Drug Discovery

Introduction: The Significance of the Pyrrolidine Scaffold

Within the landscape of medicinal chemistry, the pyrrolidine ring stands out as a "privileged scaffold."[1][2][3] This five-membered saturated heterocycle is a cornerstone in the design of numerous natural products and synthetic pharmaceuticals, owing to its unique three-dimensional structure and its ability to engage in crucial biological interactions.[4] Its non-planar, flexible nature allows for the precise spatial orientation of substituents, which is critical for optimizing binding affinity and selectivity for biological targets. This compound is a prime example of such a vital building block, serving as a key intermediate in the synthesis of advanced therapeutic agents.

This technical guide offers a comprehensive overview of this compound for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, stereoselective synthesis, analytical characterization, and its pivotal role in the development of novel therapeutics, grounded in established scientific principles and methodologies.

The compound's molecular formula is C₁₂H₁₇N, with a molecular weight of 175.27 g/mol .[5][6][7] A critical feature of this molecule is the chiral center at the C2 position of the pyrrolidine ring. This chirality means the molecule exists as two non-superimposable mirror images, or enantiomers: (S)-2-(3,5-Dimethylphenyl)pyrrolidine and (R)-2-(3,5-Dimethylphenyl)pyrrolidine. As biological systems are inherently chiral, the specific stereochemistry of a drug molecule is paramount to its pharmacological activity. Consequently, different CAS numbers are assigned to each form.

Caption: General structure of this compound.

Part 1: Core Identifiers and Physicochemical Properties

Accurate identification and understanding of a compound's physicochemical properties are foundational for any research and development endeavor. These parameters influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, as well as handling and storage requirements.

| Identifier / Property | Value | Source(s) |

| IUPAC Name | (2S)-2-(3,5-dimethylphenyl)pyrrolidine | [6] |

| Molecular Formula | C₁₂H₁₇N | [5][6][7] |

| Molecular Weight | 175.27 g/mol | [5][6][7] |

| CAS Number (S)-enantiomer | 1213334-10-1 | [5][6][8] |

| CAS Number (R)-enantiomer | 1213509-59-1 | [9] |

| CAS Number (Racemate) | 383127-44-4 | [7] |

| Appearance | White to off-white powder | [10] |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, chloroform) | [10] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | [5] |

| LogP (octanol-water partition) | 2.73 | [5] |

| Storage Conditions | Store at 2-8°C, sealed in a dry, dark place | [5][8] |

Part 2: Synthesis and Stereochemical Control

The synthesis of enantiomerically pure this compound is a critical challenge. The choice of synthetic route directly impacts yield, purity, and scalability. For pharmaceutical applications, obtaining a single enantiomer is often mandatory, as the undesired enantiomer may be inactive or, in some cases, contribute to adverse effects.

Synthesis of Racemic this compound

A common and robust strategy to synthesize 2-aryl-pyrrolidines involves a Grignard reaction with a protected lactam, followed by reduction and deprotection. This approach allows for the efficient construction of the core structure.

Caption: Workflow for racemic synthesis.

Experimental Protocol: Racemic Synthesis

-

Grignard Reaction: To a solution of N-Boc-2-pyrrolidinone in anhydrous THF at 0°C, add 3,5-dimethylphenylmagnesium bromide (1.2 equivalents) dropwise.

-

Causality: The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of the lactam. The Boc-group protects the nitrogen and enhances the reactivity of the carbonyl.

-

-

Quenching: After completion of the reaction (monitored by TLC), slowly quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Reduction: The resulting crude hemiaminal intermediate is dissolved in dichloromethane. Triethylsilane (2.0 equivalents) and trifluoroacetic acid (2.0 equivalents) are added, and the mixture is stirred at room temperature.

-

Causality: This is an ionic hydrogenation. TFA protonates the hydroxyl group, which leaves as water to form a reactive N-acyliminium ion. Et₃SiH then acts as a hydride donor to reduce the iminium ion to the pyrrolidine.

-

-

Work-up & Purification: The reaction is neutralized, extracted with an organic solvent, dried, and concentrated. The crude product is purified by column chromatography.

-

Deprotection: The purified N-Boc protected product is dissolved in a solution of HCl in dioxane or methanol to remove the Boc protecting group, yielding the final racemic product as its hydrochloride salt.

Enantioselective Synthesis via Chiral Resolution

For many applications, separating the racemate into its constituent enantiomers is essential. A highly effective method is classical resolution, which leverages the formation of diastereomeric salts.

Core Principle: Diastereomeric Salt Formation

The racemic amine (a base) is reacted with a single enantiomer of a chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization.

A documented, efficient method for obtaining the (S)-enantiomer uses D-(-)-tartaric acid as the resolving agent.[11] This process is particularly valuable as it includes a method to racemize the undesired (R)-enantiomer, allowing it to be recycled back into the resolution process, thereby maximizing the overall yield.[11]

Caption: Chiral resolution and racemization recycling workflow.

Experimental Protocol: Resolution of (S)-2-(3,5-Dimethylphenyl)pyrrolidine

-

Salt Formation: Dissolve racemic this compound in a suitable solvent (e.g., methanol/water). Add a solution of D-(-)-tartaric acid (0.5 equivalents).

-

Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt, (S)-amine-(D)-tartrate.

-

Self-Validation: The progress of the resolution can be monitored by taking a small sample of the mother liquor, liberating the free amine, and analyzing its enantiomeric excess (ee) by chiral HPLC.

-

-

Isolation: Collect the crystals by filtration and wash with a cold solvent.

-

Liberation of Free Amine: Suspend the isolated diastereomeric salt in water and add a strong base (e.g., 2M NaOH) until the pH is >12. Extract the liberated (S)-amine with an organic solvent (e.g., ethyl acetate).

-

Racemization of (R)-enantiomer: The mother liquor, enriched with the (R)-enantiomer, is basified to recover the (R)-amine. This amine is then heated in a solvent like DMSO with a base such as KOH to racemize it, allowing it to be fed back into the start of the resolution process.[11]

Part 3: Application in Drug Development - The Aticaprant Case Study

The primary driver for the synthesis of enantiopure this compound is its role as a key building block for Aticaprant . Aticaprant is an investigational drug that acts as a selective antagonist of the kappa opioid receptor (KOR). KOR antagonists are being explored for the treatment of major depressive disorder, anhedonia, and substance use disorders.

The this compound moiety is crucial for Aticaprant's structure and function. The dimethylphenyl group provides a key hydrophobic interaction within the KOR binding pocket, while the pyrrolidine ring acts as a rigid scaffold that correctly orients this group and the rest of the molecule for optimal receptor engagement. The specific (S)-stereochemistry is essential for this high-affinity binding.

Caption: Role as a key intermediate for Aticaprant.

Part 4: Analytical Characterization

Rigorous analytical chemistry is required to confirm the structure, identity, purity, and enantiomeric excess of the synthesized compound.

| Technique | Purpose | Expected Result / Observation |

| ¹H and ¹³C NMR | Structural Elucidation | Confirms the connectivity of atoms. Expect distinct signals for aromatic protons (3,5-dimethylphenyl group), pyrrolidine ring protons, and methyl group protons. |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | The molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight (176.1439 for C₁₂H₁₈N⁺). |

| Chiral HPLC | Enantiomeric Purity (ee%) | Using a chiral stationary phase, the two enantiomers will have different retention times, allowing for their separation and quantification to determine the enantiomeric excess of the desired product. |

| FT-IR Spectroscopy | Functional Group Identification | Shows characteristic peaks for N-H stretching (amine), C-H stretching (aliphatic and aromatic), and aromatic C=C bending. |

Conclusion

This compound is more than just a chemical compound; it is a testament to the importance of stereochemistry and rational design in modern drug discovery. Its synthesis, particularly the elegant resolution and recycling process, highlights the practical challenges and innovative solutions employed in pharmaceutical chemistry. As a crucial component of promising therapeutics like Aticaprant, this pyrrolidine derivative underscores the immense value that well-designed, chiral building blocks bring to the development of next-generation medicines. The principles and protocols outlined in this guide provide a solid foundation for researchers working with this and similar scaffolds, enabling the continued advancement of pharmacologically active compounds.

References

-

PubChem. (S)-2-(3,5-dimethylphenyl)pyrrolidine. [Link]

-

Pharmaffiliates. This compound. [Link]

-

Bouling Chemical Co., Limited. (S)-2-(3,5-Dimethylphenyl)Pyrrolidine. [Link]

-

ResearchGate. Efficient preparation of (S)‐2‐(3,5‐dimethylphenyl)pyrrolidine via a recycle process of resolution. [Link]

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

-

Wikipedia. Pyrrolidine. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

- El-Faham, A., et al. (2015). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry.

-

Elbein, A. D., et al. (1984). The pyrrolidine alkaloid, 2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine, inhibits glycoprotein processing. PubMed. [Link]

-

ResearchGate. FDA-approved pyrrolidine-containing drugs in 2022. [Link]

- Google Patents. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine.

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 5. chemscene.com [chemscene.com]

- 6. (S)-2-(3,5-dimethylphenyl)pyrrolidine | C12H17N | CID 7022814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 1213334-10-1|(S)-2-(3,5-Dimethylphenyl)pyrrolidine|BLD Pharm [bldpharm.com]

- 9. (2R)-2-(3,5-dimethylphenyl)pyrrolidine (1213509-59-1) for sale [vulcanchem.com]

- 10. (S)-2-(3,5-Dimethylphenyl)Pyrrolidine: Properties, Synthesis, Applications & Safety | China Manufacturer & Supplier [chemheterocycles.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and History of Chiral Pyrrolidine Derivatives: From Serendipity to Rational Design

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry and a cornerstone of asymmetric synthesis.[1][2] Its rigid, puckered conformation allows for a precise three-dimensional presentation of substituents, making it an ideal chiral building block for interacting with biological targets and controlling stereochemical outcomes in chemical reactions. This guide traces the historical trajectory of chiral pyrrolidine derivatives, from their early, underappreciated discovery as organocatalysts to their current status as indispensable tools in drug development and complex molecule synthesis. We will explore the seminal breakthroughs, the mechanistic debates that honed our understanding, and the modern innovations that continue to expand the synthetic chemist's toolkit.

Introduction: The Privileged Pyrrolidine Scaffold

The significance of the chiral pyrrolidine motif is deeply rooted in nature and pharmacology. It is a core structural feature in numerous natural products, including vitamins, hormones, and alkaloids.[3][4] In the pharmaceutical realm, this scaffold is present in a vast array of approved drugs, from the antiviral agent Asunaprevir to the allergy medication Clemastine and the ACE inhibitor Captopril.[2][3] The prevalence of this moiety is no coincidence; its structural and physicochemical properties make it a highly desirable component in drug design.[4]

The journey of chiral pyrrolidines in synthetic chemistry is a compelling narrative of how a simple, naturally occurring amino acid, L-proline, sparked a revolution. This guide will delve into:

-

The Early Glimmers: The initial, groundbreaking discoveries of proline catalysis in the 1970s that went largely unnoticed for decades.

-

The Organocatalysis Renaissance: The rediscovery and expansion of proline's catalytic prowess in the early 2000s, which established the field of modern asymmetric aminocatalysis.

-

Mechanistic Insights & Catalyst Evolution: The scientific inquiry into how these catalysts function and the subsequent rational design of more powerful and selective proline-derived catalysts.

-

Modern Synthetic Frontiers: Contemporary methods for synthesizing chiral pyrrolidines that go beyond traditional organocatalysis.

-

Applications in Drug Discovery: The tangible impact of these discoveries on the development of novel therapeutic agents.

The Precursor: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction

Long before the term "organocatalysis" entered the mainstream chemical lexicon, its principles were already in practice. In 1971, two industrial research groups—one at Hoffmann-La Roche led by Zoltan Hajos and David Parrish, and another at Schering AG with Rudolf Wiechert, Ulrich Eder, and Gerhard Sauer—independently reported a remarkable transformation.[5][6][7] They discovered that the simple, naturally occurring amino acid (S)-proline could catalyze an intramolecular aldol cyclization of an achiral triketone to form a chiral bicyclic product with high enantiomeric excess (93% ee).[5][8][9]

This reaction, now known as the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction, was the first highly enantioselective organocatalytic transformation.[10] It demonstrated that a small organic molecule, devoid of any metal, could mimic the function of complex enzymes. Despite the elegance and efficiency of this discovery, it remained an academic curiosity for nearly three decades, a solution ahead of its time.[6][8]

| Year | Discovery | Key Researchers | Significance |

| 1971 | Proline-catalyzed intramolecular aldol reaction | Hajos & Parrish (Hoffmann-La Roche); Eder, Sauer, & Wiechert (Schering AG) | The first highly enantioselective organocatalytic reaction; demonstrated the potential of small organic molecules as asymmetric catalysts.[6][10][11] |

| 2000 | Proline-catalyzed intermolecular aldol reaction | Benjamin List, Richard A. Lerner, Carlos F. Barbas III | Sparked the "renaissance" of organocatalysis, showing the broad applicability of proline beyond intramolecular reactions.[6][12][13] |

| 2000 | Development of chiral imidazolidinone catalysts | David W.C. MacMillan | Introduced the concept of "iminium activation" and developed a new class of highly effective pyrrolidine-derived organocatalysts.[6][14] |

| 2005 | Development of diarylprolinol silyl ether catalysts | Karl Anker Jørgensen; Yujiro Hayashi | A major breakthrough providing a new, highly versatile, and tunable class of pyrrolidine-based catalysts for a wide range of reactions.[6][15] |

Table 1: Landmark Discoveries in Chiral Pyrrolidine Catalysis.

The Renaissance of Organocatalysis (The 2000s)

The turn of the millennium marked a paradigm shift. The latent potential of the HPESW reaction was finally unleashed. In 2000, the seminal work of Benjamin List, Richard Lerner, and Carlos Barbas III demonstrated that L-proline could effectively catalyze intermolecular asymmetric aldol reactions between ketones and aldehydes.[12][13][16] Almost simultaneously, David MacMillan coined the term "organocatalysis" and introduced a new class of chiral imidazolidinone catalysts derived from amino acids, which operated via a complementary activation mode.[6][14][17] These two reports ignited an explosion of research, firmly establishing organocatalysis as the third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis.[14][18]

The Mechanistic Underpinnings: Enamine and Iminium Catalysis

The genius of proline and its derivatives lies in their ability to engage in two distinct, powerful modes of catalytic activation, leveraging the nucleophilicity of the secondary amine.

-

Enamine Catalysis: In reactions with carbonyl donors (like ketones or aldehydes), proline forms a nucleophilic enamine intermediate.[10] This enamine is a more reactive nucleophile than the corresponding enol or enolate, effectively acting as a temporary, chiral "activated" form of the carbonyl compound. It then attacks an electrophile (e.g., an aldehyde in an aldol reaction). The chirality of the proline catalyst directs this attack to one face of the electrophile, controlling the stereochemistry. Subsequent hydrolysis regenerates the catalyst and releases the chiral product.[11][13]

-

Iminium Catalysis (MacMillan Catalysts): For reactions involving α,β-unsaturated carbonyls, MacMillan's catalysts form a chiral iminium ion with the substrate.[6][19] This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, making it a much more reactive electrophile for nucleophilic attack (e.g., in Diels-Alder or Michael reactions). The bulky chiral scaffold of the catalyst effectively shields one face of the iminium ion, ensuring highly stereoselective addition.

// Nodes Proline [label=" (S)-Proline Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; Ketone [label="Ketone\n(Donor)"]; Aldehyde [label="Aldehyde\n(Acceptor)"]; Iminium [label="Iminium Ion"]; Enamine [label="Chiral Enamine\n(Nucleophile)", color="#34A853", fillcolor="#E6F4EA"]; TS [label="Zimmerman-Traxler\nTransition State", shape=ellipse, color="#EA4335"]; Iminium_Product [label="Iminium-Product Adduct"]; Product [label="Chiral Aldol Product", fillcolor="#D9E8FC", fontcolor="#202124"]; Water1 [label="H₂O", shape=plaintext]; Water2 [label="H₂O", shape=plaintext];

// Edges Proline -> Iminium [label="-H₂O"]; Ketone -> Iminium; Iminium -> Enamine [label="-H⁺"]; Enamine -> TS; Aldehyde -> TS; TS -> Iminium_Product [label="C-C Bond Formation"]; Iminium_Product -> Product [label="+H₂O"]; Product -> Proline [style=invis]; // To position Proline for regeneration Iminium_Product -> Proline [label="Regeneration", style=dashed, color="#4285F4"];

// Invisible edges for layout Water1 [pos="2.5,1.5!"]; Water2 [pos="7.5,0.5!"]; } }

The key to proline's success is its bifunctional nature. The secondary amine forms the enamine, while the carboxylic acid group acts as an internal Brønsted acid/base cocatalyst, facilitating proton transfers and stabilizing the key Zimmerman-Traxler-like transition state through hydrogen bonding.[11][20] This "micro-aldolase" behavior explains its remarkable efficiency.[13]

Catalyst Evolution: Beyond Proline

While proline was revolutionary, it had limitations, such as high catalyst loadings and limited solubility.[12] This spurred a global effort to design second-generation catalysts, building upon the pyrrolidine framework to enhance reactivity and selectivity.

The Jørgensen-Hayashi Catalysts

A major leap forward came in 2005 with the independent development of diarylprolinol silyl ethers by Karl Anker Jørgensen and Yujiro Hayashi.[6][15] These catalysts replace proline's carboxylic acid with a bulky diaryl(trialkylsilyloxy)methyl group. This modification offered several advantages:

-

Enhanced Steric Shielding: The bulky group creates a well-defined chiral pocket, leading to exceptionally high enantioselectivities for a wide range of reactions.

-

Improved Solubility: The catalysts are more soluble in common organic solvents.

-

Tunability: The electronic and steric properties of the aryl groups and the silyl ether can be easily modified to optimize performance for specific reactions.

These catalysts proved to be extremely powerful for asymmetric Michael additions, α-functionalizations, and cycloadditions.[15][18]

Modern Frontiers in Chiral Pyrrolidine Synthesis

While organocatalysis remains a dominant strategy, modern research has opened new avenues for the efficient synthesis of chiral pyrrolidines, addressing challenges in accessing highly substituted or structurally complex derivatives.

Transition Metal-Catalyzed C-H Amination

A powerful strategy involves the direct conversion of C-H bonds into C-N bonds. Recently, an enantioselective version of the classic Hofmann-Löffler-Freytag (HLF) reaction has been developed.[1] This method uses a chiral copper catalyst to generate an iminyl radical from a simple oxime. The catalyst then facilitates a regioselective 1,5-hydrogen atom transfer (HAT) to form a remote carbon-centered radical, which is captured by the copper center and undergoes stereoselective reductive elimination to forge the C-N bond, yielding an enantioenriched pyrroline.[1] These pyrrolines are versatile intermediates that can be further functionalized to access a wide library of chiral pyrrolidines.[1]

Asymmetric 1,3-Dipolar Cycloadditions

The [3+2] cycloaddition between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile) is one of the most direct methods for constructing the pyrrolidine ring.[21] The development of ligand-controlled, copper-catalyzed asymmetric versions of this reaction has enabled the synthesis of pyrrolidines with multiple stereocenters, including adjacent quaternary centers, with exceptional control over both regio- and stereoselectivity.[22] By simply switching the chiral ligand, chemists can often reverse the regioselectivity of the cycloaddition, providing access to different constitutional isomers from the same starting materials.[22]

// Nodes Target [label="Chiral Pyrrolidine\nDerivative", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

ChiralPool [label="Chiral Pool Synthesis", fillcolor="#F1F3F4", color="#5F6368"]; Proline [label="(S)-Proline or\n(R)-Proline", shape=ellipse, style=dashed];

Organocatalysis [label="Asymmetric Organocatalysis", fillcolor="#D9E8FC", color="#4285F4"]; Aldehyde [label="Acyclic Precursors\n(e.g., Aldehydes, Ketones)"];

ModernMethods [label="Modern Catalytic Methods", fillcolor="#E6F4EA", color="#34A853"]; Alkane [label="Unactivated Alkanes\n(C-H Bonds)"]; Azomethine [label="Azomethine Ylides\n+ Alkenes"];

// Edges ChiralPool -> Target [label=" Modification of\nExisting Scaffold"]; Proline -> ChiralPool [style=dotted, arrowhead=none];

Organocatalysis -> Target [label=" de novo Ring\nFormation"]; Aldehyde -> Organocatalysis [style=dotted, arrowhead=none];

ModernMethods -> Target [label=" Direct C-H or\nCycloaddition Pathways"]; Alkane -> ModernMethods [style=dotted, arrowhead=none]; Azomethine -> ModernMethods [style=dotted, arrowhead=none]; }

Conclusion and Future Outlook

The history of chiral pyrrolidine derivatives is a testament to the power of fundamental research and the iterative process of scientific discovery. From the serendipitous findings of the 1970s to the rational design of sophisticated modern catalysts, the field has evolved dramatically. The simple amino acid proline not only catalyzed reactions but also catalyzed a new way of thinking, demonstrating that small, chiral organic molecules can achieve levels of stereocontrol previously thought to be the exclusive domain of enzymes and precious metal complexes.[8][19]

For researchers and drug development professionals, the legacy of this history is a rich and versatile toolbox. The ability to synthesize enantiomerically pure compounds containing the pyrrolidine scaffold is critical for developing safer and more effective medicines.[23] As we look to the future, the principles of organocatalysis will continue to inspire the development of more sustainable, efficient, and selective chemical transformations, pushing the boundaries of what is possible in complex molecule synthesis and pharmaceutical innovation.

Appendix: Representative Experimental Protocol

Proline-Catalyzed Intermolecular Asymmetric Aldol Reaction

This protocol is a representative example based on the seminal work by List, Lerner, and Barbas III.[12][13]

Reaction: Acetone + 4-Nitrobenzaldehyde → (R)-4-hydroxy-4-(4-nitrophenyl)butan-2-one

Materials:

-

(S)-Proline (e.g., 30 mol%)

-

4-Nitrobenzaldehyde (1.0 eq)

-

Acetone (Solvent and reactant)

-

Dimethyl sulfoxide (DMSO) (Optional, can be used as a co-solvent)

-

Hydrochloric acid (1N HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (for extraction)

-

Hexanes (for extraction)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (e.g., 1.0 mmol).

-

Catalyst and Solvent Addition: Add acetone (e.g., 4.0 mL). Stir the mixture until the aldehyde is fully dissolved. Add (S)-proline (0.3 mmol, 30 mol%). Causality Note: Proline has limited solubility in pure acetone; the reaction proceeds as a suspension. The use of a polar aprotic solvent like DMSO can improve solubility and reaction rates, but pure acetone often provides good selectivity.

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-24 hours).

-

Work-up: a. Quench the reaction by adding 1N HCl (2.0 mL). Trustworthiness Note: Acidification protonates the proline catalyst, rendering it water-soluble, and facilitates the hydrolysis of any remaining iminium/enamine intermediates. b. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (10 mL). c. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 5 mL) and brine (1 x 5 mL). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification and Analysis: a. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure aldol product. b. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. c. Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

References

-

Wikipedia. Proline organocatalysis. [Link]

-

Wikipedia. Proline-catalyzed aldol reactions. [Link]

-

Lixin, R. (2024). Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. J Thermodyn Catal, 15:398. [Link]

-

Pignataro, L., et al. (2019). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]

-

List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]

-

List, B., et al. (2001). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 98(25), 14224-14227. [Link]

-

Wang, F., et al. (2021). Enantioselective Regiodivergent Synthesis of Chiral Pyrrolidines with Two Quaternary Stereocenters via Ligand-Controlled Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloadditions. Journal of the American Chemical Society, 143(30), 11783–11792. [Link]

-

Lixin, R. (2024). Mechanism of Proline-Catalyzed Reactions in Thermodynamics. Longdom Publishing. [Link]

-

Chandrasekhar, S. (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. University of Illinois Urbana-Champaign. [Link]

-

Akbas, H., et al. (2016). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Beilstein Journal of Organic Chemistry, 12, 1121–1127. [Link]

-

Laohapaisan, A., Roy, A. R., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. [Link]

-

Pharmaffiliates. (n.d.). Chiral Pyrrolidine Derivatives: Key Building Blocks for Pharma. [Link]

-

Panda, G., & Kapur, M. (2020). Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons. PubMed. [Link]

-

Carter, R. G. (2012). Proline Sulfonamide-Based Organocatalysis: Better Late than Never. PMC. [Link]

-

Singh, G., & Singh, P. P. (2014). Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Publishing. [Link]

-

Semantic Scholar. (n.d.). Synthesis of a New Chiral Pyrrolidine. [Link]

-

Ingenta Connect. (2014). Organocatalysis in Synthesis of Pyrrolidine Derivatives via Cycloaddition Reactions of Azomethine Ylides. [Link]

-

Ivanova, A. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4859. [Link]

-

Wang, J., et al. (2021). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science, 7(5), 827–834. [Link]

-

ResearchGate. (2020). Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons. [Link]

-

Bhat, A. A. (2024). Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. Bentham Science Publishers. [Link]

-

Vetica, F., & Pelliccia, S. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed. [Link]

-

Casas, J., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 569–575. [Link]

-

ResearchGate. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]

- North, M. (Ed.). (2015). Proline as an Asymmetric Organocatalyst. In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1.

-

Houk, K. N., & Bahmanyar, S. (2001). The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society, 123(51), 12911–12912. [Link]

-